4-(4-butoxyphenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound belonging to the pyrazolo[3,4-e][1,4]thiazepine family. This compound is notable for its potential pharmacological properties, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a thiazepine ring, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-component reactions. One efficient method involves the use of l-proline as a catalyst in a multi-component reaction. This method is mild and efficient, allowing for the synthesis of pyrazolo[3,4-e][1,4]thiazepine derivatives . Another method involves the use of a solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid, which catalyzes the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous solid acid catalysts in the synthesis process suggests potential for scalable and sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, butoxy, and cycloheptyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts such as l-proline or solid acids .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential in cytotoxicity studies against various cancer cell lines, including pancreas, renal, and colon cancer cells.
Biological Research: It has been investigated as a potential inhibitor of CYP51, an enzyme involved in the biosynthesis of ergosterol, making it a candidate for treating diseases like Chagas disease.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. For instance, as a CYP51 inhibitor, it binds to the active site of the enzyme, preventing the biosynthesis of ergosterol, which is essential for the survival of certain pathogens . This interaction disrupts the cellular membrane integrity of the pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-e][1,4]thiazepine derivatives, such as:
- 4-(4-CHLOROPHENYL)-DIHYDRO-DIMETHYL-1H-PYRAZOLO(3,4-E)(1,4)THIAZEPIN-7(6H)-ONE
- Various pyrazolo[3,4-e][1,4]thiazepine derivatives synthesized using l-proline catalysis
Uniqueness
The uniqueness of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific functional groups and the resulting pharmacological properties. The presence of the butoxy and cycloheptyl groups may contribute to its enhanced biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H31N3O3S |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-1-cycloheptyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C23H31N3O3S/c1-2-3-14-29-18-12-10-16(11-13-18)21-20-22(24-19(27)15-30-21)26(25-23(20)28)17-8-6-4-5-7-9-17/h10-13,17,21H,2-9,14-15H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
VOUYQVCTURYMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.